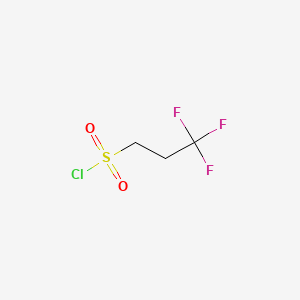

Boc-(R)-α-(2-氟代苄基)-脯氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

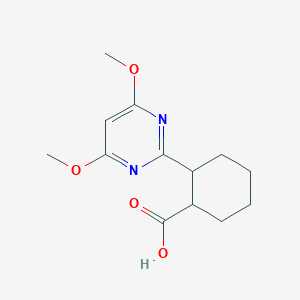

The compound "Boc-(R)-alpha-(2-fluoro-benzyl)-proline" is a derivative of proline, an amino acid that is significant in biochemistry and pharmaceutical research. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the compound . For instance, the synthesis of (R)-Boc-2-methylproline as described in the first paper and the use of Boc-l-proline as a chiral ligand in the second paper suggest that Boc-protected proline derivatives are valuable in medicinal chemistry and asymmetric synthesis.

Synthesis Analysis

The synthesis of related compounds such as (R)-Boc-2-methylproline involves a process that starts from alanine benzyl ester hydrochloride and proceeds in four steps with excellent stereochemical control and without the need for chromatography . This method could potentially be adapted for the synthesis of "Boc-(R)-alpha-(2-fluoro-benzyl)-proline" by incorporating a fluorine atom at the appropriate position on the benzyl group.

Molecular Structure Analysis

The molecular structure of Boc-protected amino acids is characterized by the presence of a tert-butoxycarbonyl (Boc) group, which serves as a protecting group for the amino functionality. This allows for further chemical reactions to be performed on the molecule without affecting the amino group. The stereochemistry of such compounds is crucial for their biological activity and is carefully controlled during synthesis, as seen in the synthesis of optically pure N-Boc-protected fluoroprolines .

Chemical Reactions Analysis

Boc-protected proline derivatives are often used as intermediates in the synthesis of more complex molecules. For example, (R)-Boc-2-methylproline was used in the synthesis of veliparib, a poly(ADP-ribose) polymerase inhibitor . Boc-l-proline has been utilized as a chiral ligand for enantioselective reactions, such as the addition of phenylacetylene to aromatic aldehydes, demonstrating its versatility in asymmetric catalysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-protected amino acids like "Boc-(R)-alpha-(2-fluoro-benzyl)-proline" are influenced by the protecting group and the substituents on the proline ring. The Boc group increases the steric bulk and alters the solubility of the compound. The presence of a fluorine atom can affect the acidity of the proline and its reactivity in chemical reactions. The optically pure nature of these compounds, as seen in the synthesis of fluoroprolines , is essential for their biological activity and their role in asymmetric synthesis.

科学研究应用

氟化化合物的酶促合成

氟化化合物广泛应用于分子成像、药物和材料等各个领域 . 将氟原子引入有机化合物分子可以赋予这些化合物新的功能,并使它们具有更好的性能 . 因此,“Boc-(R)-α-(2-氟代苄基)-脯氨酸”有可能用于氟化化合物的酶促合成 .

分子成像

由于氟的独特性质,氟化化合物常用于分子成像 . 因此,“Boc-(R)-α-(2-氟代苄基)-脯氨酸”有可能用于开发新的成像剂。

药物

氟化化合物通常用于药物的开发 . 氟的存在可以改变相邻基团的pKa、亲和力、偶极矩、稳定性、亲脂性和生物利用度 . 因此,“Boc-(R)-α-(2-氟代苄基)-脯氨酸”有可能用于开发新药。

材料科学

氟化化合物也用于材料科学 . 氟的独特性质可以提高材料的性能。 因此,“Boc-(R)-α-(2-氟代苄基)-脯氨酸”有可能用于开发新材料。

亲核取代反应

“Boc-(R)-α-(2-氟代苄基)-脯氨酸”有可能用于苄基位置的亲核取代反应 . 这些反应可以是SN1或SN2,具体取决于分子中烷基卤化物部分的分类以及所用溶剂 .

自由基反应

“Boc-(R)-α-(2-氟代苄基)-脯氨酸”有可能用于苄基位置的自由基反应 . 这些反应可能涉及卤素(如溴或氯)的加成 .

安全和危害

未来方向

属性

IUPAC Name |

(2R)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHRPTZRVQXTAPK-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40375941 |

Source

|

| Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959576-66-0 |

Source

|

| Record name | BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40375941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[(Dimethylamino)sulfonyl]-2,3-dihydro-1H-indol-1-yl}-4-oxobutanoic acid](/img/structure/B1302824.png)

![7-{[(4-Methoxyphenyl)sulfonyl]amino}-1H-indole-2-carboxylic acid](/img/structure/B1302831.png)

![4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid](/img/structure/B1302832.png)

![5-Isopropyl-5,6-dihydro-4h-pyrrolo[1,2-a]-[1,4]benzodiazepine-4-carboxylic acid](/img/structure/B1302835.png)